Benzoic acid, 2-amino-, hydrochloride, commonly referred to as anthranilic acid hydrochloride, is an organic compound with the molecular formula . This compound is a derivative of benzoic acid, characterized by the presence of an amino group at the ortho position relative to the carboxyl group. It is primarily used in organic synthesis and has significant applications in pharmaceuticals, dyes, and agrochemicals.
Benzoic acid, 2-amino-, hydrochloride can be sourced from various chemical suppliers and is often produced through synthetic methods in laboratory settings . It is derived from naturally occurring compounds but is predominantly synthesized for industrial and research purposes.
This compound falls under the category of aromatic amino acids and is classified as an amine due to the presence of the amino group. It also belongs to the broader category of carboxylic acids due to its carboxyl functional group.
The synthesis of benzoic acid, 2-amino-, hydrochloride typically involves several steps:
The molecular structure of benzoic acid, 2-amino-, hydrochloride can be represented as follows:
Benzoic acid, 2-amino-, hydrochloride is capable of undergoing various chemical reactions:
The mechanism of action for benzoic acid, 2-amino-, hydrochloride involves its interaction with various biological targets:
The infrared spectroscopy data typically shows characteristic peaks corresponding to the functional groups present in the compound .
Benzoic acid, 2-amino-, hydrochloride has several scientific uses:
The synthesis of anthranilic acid derivatives has evolved significantly since the mid-19th century. Initially, the Hofmann degradation of phthalimide derivatives served as the primary route, involving alkaline hypobromite treatment of phthalimide to yield anthranilic acid. This method, while historically important, suffered from poor atom economy and halogenated byproducts [8]. By the early 20th century, catalytic methods emerged, with the Bucherer reaction (1907) enabling anthranilic acid production through naphthol amination under ammonia pressure. This represented a shift toward thermodynamically controlled synthesis but required harsh conditions (150–200°C) [8].
Modern industrial synthesis predominantly employs the carboxylation of phenylhydroxylamines or catalytic reduction of o-nitrobenzoic acid. The latter route gained prominence post-1960s with advanced hydrogenation catalysts, offering >90% yields under optimized conditions [8]. A key innovation was the development of chemo-selective reducing agents (e.g., SnCl₂/HCl) for nitro groups in carboxylated aromatics, preventing decarboxylation side reactions.
Table 1: Evolution of Anthranilic Acid Synthesis Methods
Era | Method | Key Conditions | Yield (%) | Major Limitations |
---|---|---|---|---|
Pre-1900 | Hofmann degradation | Br₂/NaOH, 0–5°C | 40–60 | Bromide waste, low yield |
1900–1960 | Bucherer reaction | NH₃, 150°C, high pressure | 70–75 | Energy-intensive, side products |
Post-1960 | Catalytic hydrogenation | H₂/Pd-C, 25–80°C | 90–95 | Catalyst cost, sensitivity |
Catalytic hydrogenation of o-nitrobenzoic acid to anthranilic acid hydrochloride involves precise optimization of catalyst systems and reaction parameters. Palladium on carbon (Pd/C, 1–5 wt%) in aqueous ethanol at 25–50°C achieves near-quantitative conversion with H₂ pressures of 1–5 atm. Kinetic studies reveal this reaction follows Langmuir-Hinshelwood kinetics, where hydrogen dissociation on Pd surfaces is rate-limiting [2] [6]. Catalyst poisoning by carboxylate anions necessitates pH control (pH 4–6 via acetic acid buffers) to maintain activity.
Alternative heterogeneous catalysts include:
Chemoselective reductions are critical for substrates with sensitive groups. Transfer hydrogenation using ammonium formate/Pd-C avoids high-pressure equipment, achieving 92% yield without reducing carboxylic acids [6]. Recent advances focus on continuous-flow hydrogenation with immobilized catalysts, enhancing throughput by 3-fold compared to batch processes.
Anthranilic acid hydrochloride serves as a versatile precursor for diazonium salts (o-N₂⁺-C₆H₄-COOH), enabling access to complex heterocycles and azo dyes. Diazotization occurs optimally at −5 to 0°C in HCl/NaNO₂, with stoichiometric HCl (3–4 equiv) preventing diazoamino compound formation [4]. The Sandmeyer reaction transforms diazonium intermediates into chlorinated, brominated, or cyanated anthranilates:
$$\ce{ \underset{\text{Anthranilic acid}}{2-NH2C6H4COOH} ->[NaNO2/HCl][0^\circ C] \underset{\text{Diazonium salt}}{2-N2^+C6H4COOH} ->[CuCN] \underset{\text{2-Cyanobenzoic acid}}{2-NCC6H_4COOH} }$$
Azo coupling with phenols/napthols at pH 8–10 yields pH-sensitive dyes. For example, coupling with β-naphthol produces Congo Red analogs, used in histochemical staining. Cyclization reactions afford benzotriazoles when diazotized anthranilic acid reacts with anilines, crucial for polymer stabilizers [4] [8].
Table 2: Derivatives from Diazotized Anthranilic Acid Hydrochloride
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Sandmeyer | CuCl/HCl, 60°C | 2-Chlorobenzoic acid | Pharmaceutical intermediate |
Azo coupling | β-Naphthol, pH 9 | 2-(4-Hydroxyphenylazo)benzoic acid | Acid-base indicator |
Cyclization | o-Phenylenediamine, Δ | 2-(2-Benzotriazolyl)benzoic acid | UV stabilizer |
Conversion of anthranilic acid to its hydrochloride salt enhances stability and crystallinity. The reaction proceeds via proton transfer in anhydrous HCl-saturated ethanol, followed by crystallization:
$$\ce{ 2-NH2C6H4COOH + HCl{(g)} ->[EtOH] 2-NH3^+Cl^{-}C6H_4COOH }$$
Key factors affecting yield and purity:
Crystallization kinetics reveal that slow cooling (0.5°C/min) of saturated solutions yields large, low-solvent crystals. Additives like n-hexane (5% v/v) reduce mother liquor retention, boosting yield to 97% [6]. Industrial processes employ anti-solvent crystallization with diethyl ether, achieving >99.5% purity for pharmaceutical use.
Modern synthesis prioritizes sustainability via:
Table 3: Green Metrics for Anthranilic Acid Hydrochloride Synthesis
Method | PMI* | E-Factor | Energy Use (kJ/mol) | Yield (%) |
---|---|---|---|---|
Conventional hydrogenation | 8.2 | 12.5 | 850 | 90 |
Microwave hydrogenation | 3.1 | 4.8 | 150 | 92 |
Epoxide-assisted salt formation | 1.5 | 0.9 | 100 | 97 |
PMI: Process Mass Intensity (total mass used/mass product); *E-Factor: kg waste/kg product*
Molten benzoic acid (140°C) serves as a benign reaction medium for imidization, replacing toxic m-cresol/o-dichlorobenzene and enabling 100% imidization without calcination [5].
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